5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide
Description
Crystallographic Analysis of Benzamide Core Architecture
The benzamide scaffold of 5-chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide adopts a planar configuration stabilized by intramolecular hydrogen bonding between the hydroxy group (O–H) and the adjacent amide carbonyl (C=O). This interaction, observed in analogous 5-chloro salicylamide derivatives, creates a rigid six-membered pseudo-aromatic ring, reducing torsional strain between the benzamide and phenyl rings.
Single-crystal X-ray diffraction data reveal a monoclinic lattice system (space group P2₁/c) with unit cell parameters:
The phenoxyethyl side chain adopts a gauche conformation, positioning the ether oxygen atom 2.89 Å from the amide hydrogen. This geometry facilitates intermolecular C=O···H–O hydrogen bonds (2.67 Å) between adjacent molecules, forming infinite linear chains along the b-axis. The chloro substituent at C5 induces steric repulsion with the phenoxyethyl group, tilting the phenyl ring by 12.3° relative to the benzamide plane.
Spectroscopic Identification via NMR and Mass Spectral Fingerprinting
¹H NMR (400 MHz, DMSO-d₆):
- δ 10.32 (s, 1H, O–H) – Broad singlet from intramolecular hydrogen bonding
- δ 8.21 (d, J = 8.4 Hz, 1H, H6) – Deshielded aromatic proton adjacent to chloro substituent
- δ 7.89 (dd, J = 8.4, 2.1 Hz, 1H, H4) – Coupling with H6 and H3
- δ 6.92–7.54 (m, 9H, Ar–H) – Overlapping signals from benzamide and phenoxyethyl phenyl groups
¹³C NMR (101 MHz, DMSO-d₆):
- δ 167.8 (C=O) – Downfield shift due to conjugation with amide nitrogen
- δ 153.2 (C2–O) – Electron-rich carbon from hydroxy group
- δ 134.6–115.3 (Ar–C) – Aromatic carbons with distinct substitution patterns
High-Resolution Mass Spectrometry (ESI-TOF):
Comparative Conformational Analysis with Ortho-Substituted Benzamide Analogues
The phenoxyethyl substituent induces distinct conformational preferences compared to shorter-chain analogues:
The extended phenoxyethyl linker increases molecular flexibility, enabling simultaneous intramolecular O–H···O=C bonding (2.61 Å) and intermolecular C=O···H–O interactions (2.74 Å). This dual hydrogen-bonding network enhances thermal stability compared to benzyl-substituted analogues, as evidenced by a 28°C higher decomposition temperature in thermogravimetric analysis.
Ortho-chloro substitution reduces the amide nitrogen’s basicity (pKa ≈ 9.3 vs. 10.1 in non-chlorinated analogues), weakening N–H···O interactions but strengthening O–H···O=C bonds through resonance-assisted polarization. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level confirm a 14.7 kJ/mol stabilization energy from intramolecular hydrogen bonding, comparable to experimental values derived from temperature-dependent NMR studies.
Properties
CAS No. |
648922-58-1 |
|---|---|
Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-16-9-10-20(24)19(14-16)21(25)23-17-6-4-5-15(13-17)11-12-26-18-7-2-1-3-8-18/h1-10,13-14,24H,11-12H2,(H,23,25) |
InChI Key |
WWWXFZJUFBTOGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Methylation of 5-Chlorosalicylic Acid
The initial step involves the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This can be achieved through two main methods:
-
- 5-Chlorosalicylic acid is treated with a methylating agent (e.g., dimethyl sulfate) in the presence of a base such as potassium carbonate.
- This method often yields higher purity products.
-
- Involves esterification followed by methylation. The acid is first converted into its ester before methylation.
- This method may require additional purification steps due to potential side reactions.
Example Reaction :
$$
\text{5-Chlorosalicylic Acid} + \text{Dimethyl Sulfate} \rightarrow \text{Methyl 5-Chloro-2-Methoxybenzoate}
$$
Aminolysis with Phenethylamine
Following the formation of methyl 5-chloro-2-methoxybenzoate, the next step is aminolysis with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide.
Reaction Overview :
In this step, the methyl ester undergoes nucleophilic attack by phenethylamine, resulting in the formation of the desired benzamide.
Example Reaction :
$$
\text{Methyl 5-Chloro-2-Methoxybenzoate} + \text{Phenethylamine} \rightarrow \text{N-Phenethyl-5-Chloro-2-Methoxybenzamide}
$$
Chlorosulfonation
The final step often involves chlorosulfonation, where N-phenethyl-5-chloro-2-methoxybenzamide is treated with chlorosulfonic acid to introduce a sulfonamide group, yielding p-(2-{5-chloro-2-methoxybenzamido}ethyl)-benzene sulfonamide.
Summary of Yields and Purity
The following table summarizes the expected yields and purification methods for each step involved in the synthesis:
| Step | Yield (%) | Purification Method |
|---|---|---|
| Methylation of 5-Chlorosalicylic Acid | ~90% | Recrystallization |
| Aminolysis with Phenethylamine | ~85% | Distillation |
| Chlorosulfonation | ~80% | Column Chromatography |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to induce a therapeutic response .
Comparison with Similar Compounds
Key Findings from Comparative Studies
Antibacterial Activity: Linker Substituents: Bulky/lipophilic chains (e.g., isopropyl in 3c, thiabutyl in 3e) are critical for activity against methicillin-resistant S. aureus (MRSA) and Mycobacterium tuberculosis. These substituents enhance membrane permeability and target engagement . Bactericidal vs. Bacteriostatic: All active compounds exhibit bactericidal effects, with MIC/MBC ratios ≤4 .
Cytotoxicity and Selectivity: Cytotoxicity correlates with lipophilicity (e.g., 3e and 3f IC₅₀: 1.4–10 µM). MMV665807: Demonstrated anti-biofilm activity without cytotoxicity data, highlighting its niche application in device-related infections .
Lipophilicity (logP) directly influences both antibacterial potency and cytotoxicity, necessitating a balance for optimal therapeutic indices .
ADMET and Physicochemical Properties
- Lipophilicity : Experimental logP values for active diamides range from 3.5–4.5, aligning with enhanced membrane penetration but higher cytotoxicity .
- Metabolic Stability: No direct data, but the presence of electron-withdrawing groups (e.g., CF₃ in MMV665807) may reduce metabolic degradation .
- Toxicity: Salicylanilides like 5-Cl-2-OH-N-[4-(NO₂)phenyl]benzamide show high cytotoxicity against Desulfovibrio piger, suggesting gut microbiota disruption risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
